molecular formula C11H16OS B1517975 2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol CAS No. 5755-57-7

2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol

Cat. No. B1517975
CAS RN: 5755-57-7
M. Wt: 196.31 g/mol
InChI Key: MGPFGRYMVVLKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol” is a chemical compound with the molecular formula C11H16OS . Its molecular weight is 196.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethanol molecule where one of the hydrogen atoms in the ethyl group is replaced by a (3-phenylpropyl)sulfanyl group .


Physical And Chemical Properties Analysis

The boiling point and density of this compound are predicted to be 341.5±25.0 °C and 1.071±0.06 g/cm3, respectively . The pKa is predicted to be 14.50±0.10 .

Scientific Research Applications

Catalytic Applications

Sulfuric acid derivatives, such as [3-(3-Silicapropyl)sulfanyl]propyl ester, have been used as recyclable catalysts for condensation reactions, showcasing the potential of sulfur-containing compounds in facilitating chemical transformations (Tayebi et al., 2011).

Synthesis of Oligosaccharides

In the realm of carbohydrate chemistry, compounds with phenylsulfanyl groups have been employed to achieve stereoselective glycosylations, highlighting their role in the synthesis of biologically significant oligosaccharides (Kim et al., 2005).

Organic Synthesis and Biological Activity

Research has delved into the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, exploring their physiological properties and potential in drug development (Farzaliyev et al., 2020).

Regioselective Sulfonation

Studies have demonstrated the selective catalytic meta sulfonation of phenylpyridines using sulfonyl chlorides, facilitated by (arene)ruthenium(II) complexes, indicating the versatility of sulfur-containing compounds in achieving regioselectivity in organic synthesis (Saidi et al., 2011).

Fluorescent Probes

Sulfur-containing compounds have been developed into highly selective and sensitive fluorescent probes for detecting specific biological molecules, demonstrating their utility in biological and chemical sensing applications (Fang et al., 2019).

properties

IUPAC Name

2-(3-phenylpropylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPFGRYMVVLKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304792
Record name 2-[(3-Phenylpropyl)thio]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol

CAS RN

5755-57-7
Record name 2-[(3-Phenylpropyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5755-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Phenylpropyl)thio]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.